

# Osimertinib: A Comparative Guide to Cross-Reactivity with Receptor Tyrosine Kinases

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## Compound of Interest

Compound Name: *Egfr-IN-79*

Cat. No.: *B12388371*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of Osimertinib (formerly AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with other receptor tyrosine kinases (RTKs). The data presented is compiled from publicly available kinome scan assays to offer an objective overview of its selectivity.

## Executive Summary

Osimertinib is a potent and irreversible inhibitor of EGFR, specifically targeting sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. A key characteristic of third-generation EGFR inhibitors is their high selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable therapeutic window and reduced off-target toxicities. Kinome-wide screening has demonstrated that Osimertinib maintains a high degree of selectivity, with minimal inhibitory activity against a broad panel of other receptor tyrosine kinases at clinically relevant concentrations.

## Cross-Reactivity Data

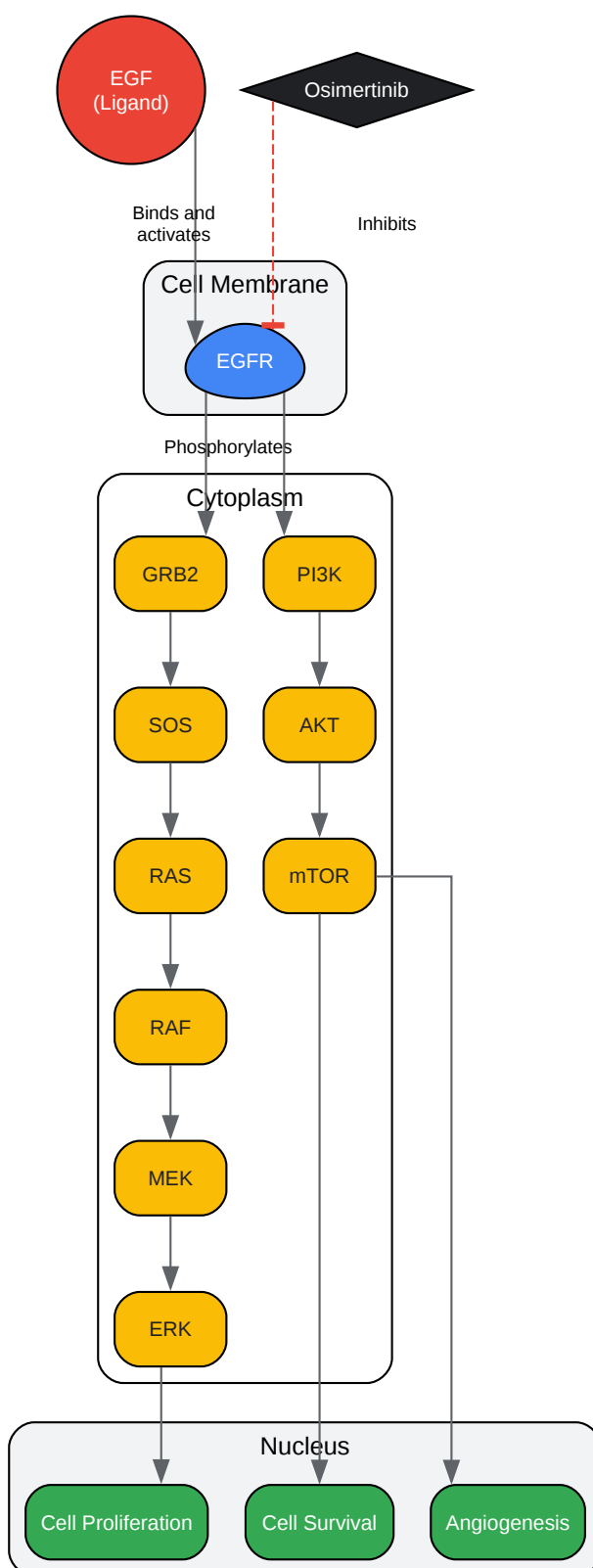
The following table summarizes the inhibitory activity of Osimertinib against a panel of receptor tyrosine kinases. The data is presented as IC<sub>50</sub> values (the concentration of the inhibitor required to inhibit 50% of the kinase activity). This data is extracted from supplementary materials of a key publication on AZD9291.

Kinase Target Family	Kinase Target	IC50 (nM)
EGFR Family	EGFR (L858R/T790M)	1
EGFR (L858R)	12	
EGFR (L861Q)	5	
EGFR (wildtype)	184	
ERBB2 (HER2)	>1000	
ERBB4 (HER4)	>1000	
Other RTKs	ALK	>1000
BLK	>1000	
ACK1	>1000	
BRK	>1000	
MLK1	>1000	
MNK2	>1000	

Note: The IC50 values for kinases other than the EGFR family members were reported as having minimal inhibition at 1 $\mu$ M, indicating an IC50 value greater than 1000 nM.

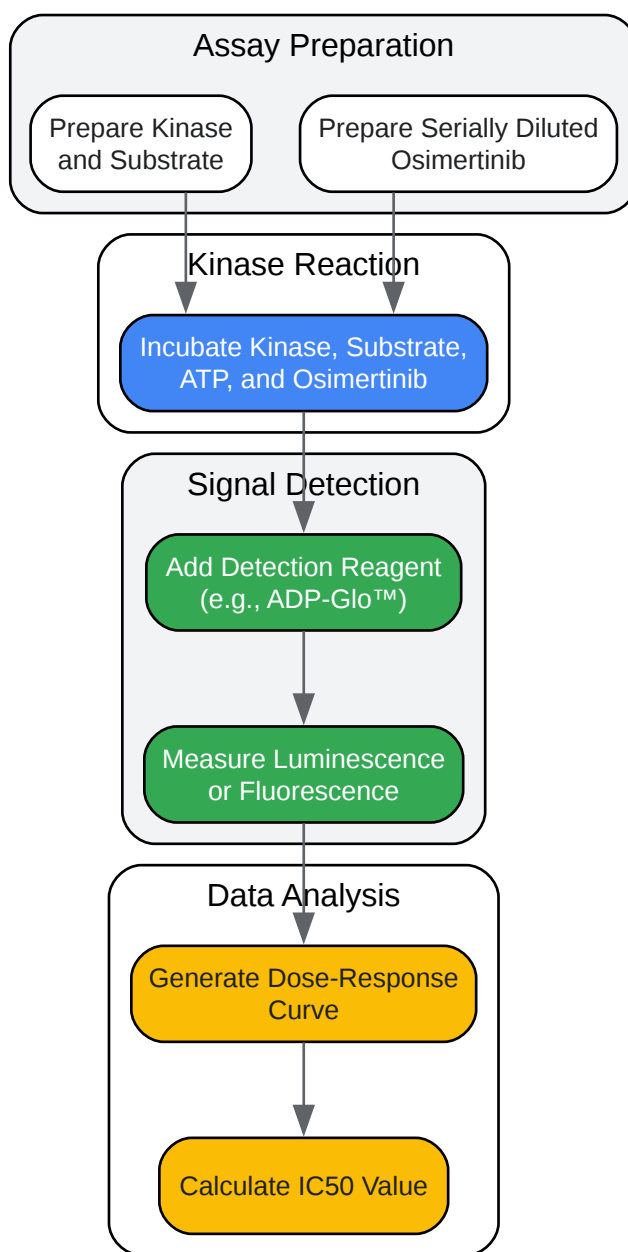
## Signaling Pathway Diagrams

The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for a common kinase selectivity assay.



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Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.



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Caption: General experimental workflow for a kinase selectivity assay.

## Experimental Protocols

The cross-reactivity data for Osimertinib is typically generated using in vitro biochemical assays. Two common methods are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

## LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.

**Principle:** The assay measures the binding of a fluorescently labeled ATP-competitive ligand (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP-binding site of the kinase will displace the tracer, leading to a decrease in the FRET signal.

Detailed Protocol:

- Reagent Preparation:
  - Prepare a 3X solution of the kinase of interest in the kinase buffer.
  - Prepare a 3X solution of the Eu-labeled anti-tag antibody in the kinase buffer.
  - Prepare a 3X solution of the fluorescent tracer in the kinase buffer.
  - Prepare serial dilutions of Osimertinib at 3X the final desired concentration in the kinase buffer containing a constant percentage of DMSO.
- Assay Procedure (384-well plate format):
  - Add 5 µL of the serially diluted Osimertinib or DMSO control to the appropriate wells.
  - Add 5 µL of the 3X kinase/antibody mixture to all wells.
  - Add 5 µL of the 3X tracer to all wells.
  - Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition and Analysis:

- Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the Osimertinib concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## ADP-Glo™ Kinase Assay (Promega)

This assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction.

Principle: The kinase reaction is performed in the presence of ATP and a substrate. After the reaction, the remaining ATP is depleted. Then, ADP is converted back to ATP, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Detailed Protocol:

- Reagent Preparation:
  - Prepare a 2X kinase solution in the reaction buffer.
  - Prepare a 2X substrate/ATP solution in the reaction buffer.
  - Prepare serial dilutions of Osimertinib at 4X the final desired concentration in the reaction buffer containing a constant percentage of DMSO.
- Kinase Reaction (384-well plate format):
  - Add 2.5 µL of the serially diluted Osimertinib or DMSO control to the appropriate wells.
  - Add 5 µL of the 2X kinase solution to all wells.
  - Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.

- Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for the desired reaction time (e.g., 60 minutes).
- Signal Detection and Analysis:
  - Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
  - Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
  - Measure the luminescence using a plate-reading luminometer.
  - Plot the luminescence against the logarithm of the Osimertinib concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Conclusion

The available data from comprehensive kinome screening demonstrates that Osimertinib is a highly selective inhibitor of mutant EGFR. Its minimal activity against a wide range of other receptor tyrosine kinases at therapeutic concentrations underscores its targeted mechanism of action and contributes to its favorable safety profile compared to earlier-generation, less selective EGFR inhibitors. This high degree of selectivity is a critical attribute for a targeted cancer therapeutic, minimizing off-target effects and maximizing the therapeutic index. Researchers and clinicians can be confident in the specific inhibitory profile of Osimertinib when designing experiments or making therapeutic decisions.

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